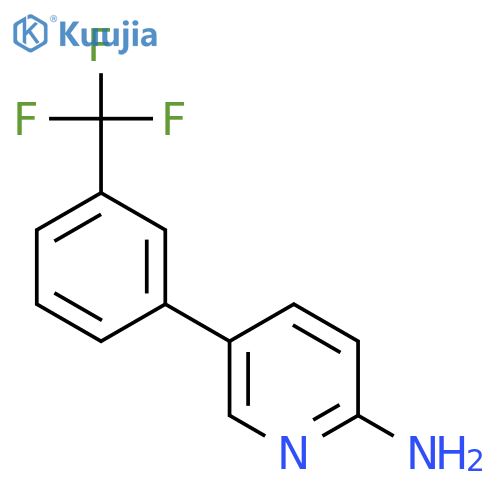

Cas no 163563-17-5 (5-3-(Trifluoromethyl)phenylpyridin-2-amine)

163563-17-5 structure

商品名:5-3-(Trifluoromethyl)phenylpyridin-2-amine

5-3-(Trifluoromethyl)phenylpyridin-2-amine 化学的及び物理的性質

名前と識別子

-

- 5-(3-(Trifluoromethyl)phenyl)pyridin-2-amine

- 5-[3-(trifluoromethyl)phenyl]pyridin-2-amine

- 163563-17-5

- 2-Amino-5-(3-(trifluoromethyl)phenyl)pyridine

- 5-[3-(Trifluoromethyl)phenyl]-2-pyridinamine

- HZNFABRHAXANIU-UHFFFAOYSA-N

- MFCD06802142

- DTXSID20437233

- EN300-114983

- J-516604

- AKOS000124543

- 2-Pyridinamine, 5-[3-(trifluoromethyl)phenyl]-

- Z363993760

- DB-295671

- 5-3-(Trifluoromethyl)phenylpyridin-2-amine

-

- MDL: MFCD06802142

- インチ: InChI=1S/C12H9F3N2/c13-12(14,15)10-3-1-2-8(6-10)9-4-5-11(16)17-7-9/h1-7H,(H2,16,17)

- InChIKey: HZNFABRHAXANIU-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC(=C1)C(F)(F)F)C2=CNC(=N)C=C2

計算された属性

- せいみつぶんしりょう: 238.07178278g/mol

- どういたいしつりょう: 238.07178278g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 255

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 38.9Ų

じっけんとくせい

- 密度みつど: 1.3±0.1 g/cm3

- ふってん: 329.3±42.0 °C at 760 mmHg

- フラッシュポイント: 152.9±27.9 °C

- じょうきあつ: 0.0±0.7 mmHg at 25°C

5-3-(Trifluoromethyl)phenylpyridin-2-amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

5-3-(Trifluoromethyl)phenylpyridin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013007556-500mg |

2-Amino-5-(3-(trifluoromethyl)phenyl)pyridine |

163563-17-5 | 97% | 500mg |

831.30 USD | 2021-07-04 | |

| Enamine | EN300-114983-0.1g |

5-[3-(trifluoromethyl)phenyl]pyridin-2-amine |

163563-17-5 | 95% | 0.1g |

$262.0 | 2023-10-25 | |

| Alichem | A013007556-250mg |

2-Amino-5-(3-(trifluoromethyl)phenyl)pyridine |

163563-17-5 | 97% | 250mg |

499.20 USD | 2021-07-04 | |

| Chemenu | CM173291-1g |

5-(3-(trifluoromethyl)phenyl)pyridin-2-amine |

163563-17-5 | 95% | 1g |

$594 | 2021-08-05 | |

| TRC | T900850-25mg |

5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine |

163563-17-5 | 25mg |

$ 70.00 | 2022-06-02 | ||

| A2B Chem LLC | AA85608-50mg |

5-[3-(trifluoromethyl)phenyl]pyridin-2-amine |

163563-17-5 | 95% | 50mg |

$220.00 | 2024-04-20 | |

| 1PlusChem | 1P001UO8-250mg |

2-Pyridinamine, 5-[3-(trifluoromethyl)phenyl]- |

163563-17-5 | 95% | 250mg |

$518.00 | 2025-02-19 | |

| 1PlusChem | 1P001UO8-5g |

2-Pyridinamine, 5-[3-(trifluoromethyl)phenyl]- |

163563-17-5 | 95% | 5g |

$2773.00 | 2023-12-20 | |

| Enamine | EN300-114983-5g |

5-[3-(trifluoromethyl)phenyl]pyridin-2-amine |

163563-17-5 | 95% | 5g |

$2193.0 | 2023-10-25 | |

| 1PlusChem | 1P001UO8-500mg |

2-Pyridinamine, 5-[3-(trifluoromethyl)phenyl]- |

163563-17-5 | 95% | 500mg |

$787.00 | 2025-02-19 |

5-3-(Trifluoromethyl)phenylpyridin-2-amine 関連文献

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

163563-17-5 (5-3-(Trifluoromethyl)phenylpyridin-2-amine) 関連製品

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 4770-00-7(3-cyano-4-nitroindole)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 61389-26-2(Lignoceric Acid-d4)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量